Ethyl 2-oxooctahydropentalene-3a-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxooctahydropentalene-3a-carboxylate typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of a suitable diene with an ester, followed by oxidation to form the desired product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as automated monitoring and control systems .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxooctahydropentalene-3a-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are typically carried out under specific conditions to achieve the desired transformation.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Ethyl 2-oxooctahydropentalene-3a-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which ethyl 2-oxooctahydropentalene-3a-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context of its use . The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylate
- Ethyl 2-oxo-2H-pyrano[2,3-b]quinoline-3-carboxylate
Uniqueness
Ethyl 2-oxooctahydropentalene-3a-carboxylate is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds . This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
ethyl 5-oxo-1,2,3,4,6,6a-hexahydropentalene-3a-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-2-14-10(13)11-5-3-4-8(11)6-9(12)7-11/h8H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRSZXZQFBSDSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCCC1CC(=O)C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450435 | |
Record name | Ethyl 2-oxooctahydropentalene-3a-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180573-21-1 | |
Record name | Ethyl 2-oxooctahydropentalene-3a-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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